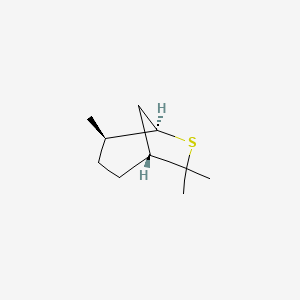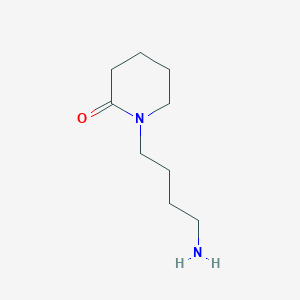
1-(4-氨基丁基)哌啶-2-酮
描述
“1-(4-Aminobutyl)piperidin-2-one” is a compound with the CAS Number: 1042770-52-4 . It has a molecular weight of 170.25 and its IUPAC name is 1-(4-aminobutyl)-2-piperidinone . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 1-(4-Aminobutyl)piperidin-2-one is 1S/C9H18N2O/c10-6-2-4-8-11-7-3-1-5-9(11)12/h1-8,10H2 . This indicates that the compound contains 9 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .
Physical And Chemical Properties Analysis
1-(4-Aminobutyl)piperidin-2-one is a liquid at room temperature . It has a molecular weight of 170.25 and a molecular formula of C9H18N2O .
科学研究应用
药物设计与开发
“1-(4-氨基丁基)哌啶-2-酮”是一种哌啶衍生物,属于医药行业的基础化合物。 哌啶结构存在于二十多种类别的药物中,包括生物碱 . 该化合物的独特结构使其成为构建药物的宝贵合成单元,特别是由于其与各种生物靶标相互作用的潜力。
生物活性哌啶的合成
该化合物可作为生物活性哌啶合成的前体。 最近的文献强调了开发经济高效的方法来合成取代哌啶的重要性,这对药物化学至关重要 .
化学合成
在化学合成中,“1-(4-氨基丁基)哌啶-2-酮”可用于分子内和分子间反应,形成各种哌啶衍生物。 这些反应包括氢化、环化、环加成、环化、胺化,这些都是创建复杂有机化合物的基础 .
药理学应用
哌啶衍生物,包括“1-(4-氨基丁基)哌啶-2-酮”,具有广泛的药理学应用。 它们参与潜在药物的发现和生物学评估,特别是那些靶向中枢神经系统的药物 .
安全和危害
未来方向
Piperidines, including 1-(4-Aminobutyl)piperidin-2-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
作用机制
Target of Action
It is known that piperidine derivatives, which include 1-(4-aminobutyl)piperidin-2-one, are important synthetic medicinal blocks for drug construction . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Piperidine derivatives are known to affect a variety of biochemical pathways, leading to their use in different therapeutic applications .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives are generally well-studied, and these compounds often exhibit good bioavailability .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities .
Action Environment
Like all chemical compounds, its action can be influenced by factors such as temperature, ph, and the presence of other compounds .
生化分析
Biochemical Properties
1-(4-Aminobutyl)piperidin-2-one plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The nature of these interactions often involves the binding of 1-(4-Aminobutyl)piperidin-2-one to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
1-(4-Aminobutyl)piperidin-2-one affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in the cell cycle, leading to changes in cell proliferation and apoptosis. Additionally, 1-(4-Aminobutyl)piperidin-2-one can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of cellular energy .
Molecular Mechanism
The molecular mechanism of 1-(4-Aminobutyl)piperidin-2-one involves its binding interactions with biomolecules. It can bind to specific receptors or enzymes, leading to changes in their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, 1-(4-Aminobutyl)piperidin-2-one can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Aminobutyl)piperidin-2-one can change over time. The compound’s stability and degradation are important factors to consider. Over time, 1-(4-Aminobutyl)piperidin-2-one may degrade into other compounds, which can have different biological activities. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 1-(4-Aminobutyl)piperidin-2-one vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing cellular function or protecting against cellular damage. At high doses, 1-(4-Aminobutyl)piperidin-2-one can have toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where the compound’s effects change dramatically at certain dosage levels .
Metabolic Pathways
1-(4-Aminobutyl)piperidin-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can have different biological activities. These metabolic pathways are crucial for the compound’s overall biological effects .
Transport and Distribution
Within cells and tissues, 1-(4-Aminobutyl)piperidin-2-one is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues or cellular compartments can influence its biological activity. For instance, its accumulation in certain tissues may enhance its therapeutic effects or contribute to its toxicity .
Subcellular Localization
The subcellular localization of 1-(4-Aminobutyl)piperidin-2-one is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of 1-(4-Aminobutyl)piperidin-2-one is crucial for its role in cellular processes .
属性
IUPAC Name |
1-(4-aminobutyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-6-2-4-8-11-7-3-1-5-9(11)12/h1-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIZXCIFIRMHBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




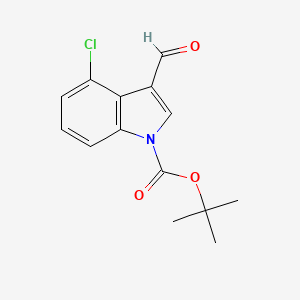
![5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1519350.png)
![6-bromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1519351.png)


![3',4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1519354.png)

![1-Bromo-4-[[(2S)-3-methoxy-2-methylpropoxy]methyl]benzene](/img/structure/B1519362.png)
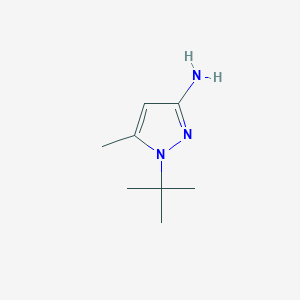
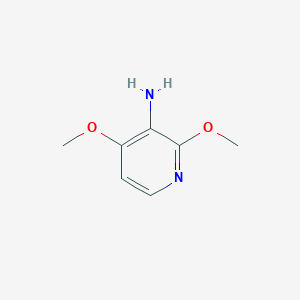
![[2-(2-Fluorophenyl)ethyl]hydrazine hydrochloride](/img/structure/B1519366.png)

